3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, commonly known as Moclobemide, is an antidepressant drug that belongs to the class of reversible monoamine oxidase inhibitors (MAOIs). It is used to treat major depressive disorder and social anxiety disorder. Moclobemide has a unique mechanism of action and is known to have fewer side effects compared to traditional MAOIs.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of oxazolidine and thiazolidine derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, Badr et al. (1981) demonstrated the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines from α-amino acid ethyl esters, which upon further processing, could yield bicyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981). This synthetic versatility is crucial for developing new pharmaceuticals and agrochemicals.
Antimicrobial and Fungicidal Applications
Oxazolidinone derivatives have been identified as promising antimicrobial and fungicidal agents. The discovery and optimization of famoxadone, a new agricultural fungicide, exemplify the fungicidal potential of oxazolidinones. Famoxadone, developed by DuPont, is effective against pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops, highlighting the significant impact of oxazolidinone derivatives in agriculture (Sternberg et al., 2001).
Antidiabetic Potential
Some oxazolidinediones have shown potential in improving glucose tolerance. Schnur and Morville (1986) found that certain 5-substituted oxazolidinediones could enhance glucose tolerance and potentiate insulin release without causing hypoglycemia, pointing towards a potential application in diabetes management (Schnur & Morville, 1986).
Antibacterial Activity
The selective killing of bacterial persisters by certain chemical compounds without affecting normal antibiotic-sensitive cells represents another critical area of application. Kim et al. (2011) demonstrated that a specific compound could revert persisters to antibiotic-sensitive cells, offering a novel approach to tackling bacterial persistence, a significant challenge in treating infections (Kim et al., 2011).
properties
IUPAC Name |
3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUNQQAWXARSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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